3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane
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Overview
Description
3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a methylpentyl chain, and a dimethyloxirane ring
Preparation Methods
The synthesis of 3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane involves several steps. One common method includes the reaction of 4-chlorophenol with an appropriate alkylating agent to introduce the chlorophenoxy group. This is followed by the formation of the methylpentyl chain through a series of reactions involving alkenes and halogenation. Finally, the dimethyloxirane ring is introduced through an epoxidation reaction .
Chemical Reactions Analysis
3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Epoxidation: The dimethyloxirane ring can be opened under acidic or basic conditions, leading to the formation of diols
Scientific Research Applications
3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and processes, resulting in various biological effects .
Comparison with Similar Compounds
3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane can be compared with similar compounds such as:
5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol: Known for its anti-acetylcholinesterase activity and potential as a drug candidate for neurodegenerative disorders.
5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol: Studied for its corrosion inhibition properties and interaction with metal surfaces.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Properties
CAS No. |
55038-43-2 |
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Molecular Formula |
C16H23ClO2 |
Molecular Weight |
282.80 g/mol |
IUPAC Name |
3-[5-(4-chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C16H23ClO2/c1-12(4-9-15-16(2,3)19-15)10-11-18-14-7-5-13(17)6-8-14/h5-8,12,15H,4,9-11H2,1-3H3 |
InChI Key |
OAYPHSCWWFARNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1C(O1)(C)C)CCOC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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